methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Acetylation: The benzodioxepin derivative is then acetylated using acetic anhydride or acetyl chloride.
Thiazole Formation: The thiazole ring is introduced through a condensation reaction involving thioamide and α-haloketone.
Final Coupling: The final step involves coupling the benzodioxepin-acetyl derivative with the thiazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
- {[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Uniqueness
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodioxepin ring, a thiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure includes a thiazole ring and a benzodioxepin moiety, which are known for their diverse biological activities. The molecular formula is C25H26O7, and it features multiple functional groups that may contribute to its interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that certain analogs possess IC50 values in the nanomolar range against HepG2 liver cancer cells, indicating potent cytotoxic effects .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, thiazole-based compounds have been found to inhibit aldose reductase with Ki values ranging from 0.018μM to 3.746μM, suggesting a strong potential for treating diabetic complications by modulating glucose metabolism .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Compounds structurally related to this compound have shown promising results in inhibiting tyrosinase activity in B16F10 melanoma cells. For instance, certain analogs exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural features allow it to bind effectively to active sites of target enzymes like aldose reductase and tyrosinase.
- Cellular Uptake : The lipophilicity imparted by the methoxyphenyl group enhances cellular penetration.
- Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells through caspase activation .
Case Studies
Properties
Molecular Formula |
C23H22N2O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-28-16-7-4-3-6-15(16)21-20(22(27)29-2)25-23(32-21)24-19(26)13-14-8-9-17-18(12-14)31-11-5-10-30-17/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,24,25,26) |
InChI Key |
AFYAEWOMIBLHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCCCO4)C(=O)OC |
Origin of Product |
United States |
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